molecular formula C15H15N3O5S2 B4560316 N'-[(4-nitrophenyl)sulfonyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide

N'-[(4-nitrophenyl)sulfonyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide

Cat. No.: B4560316
M. Wt: 381.4 g/mol
InChI Key: CNIWTYZRJIEWDL-UHFFFAOYSA-N
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Description

N'-[(4-nitrophenyl)sulfonyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is a useful research compound. Its molecular formula is C15H15N3O5S2 and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.04531293 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Optically active α-amidoalkylphenyl sulfones, related to the compound , can be prepared from chiral aldehydes using benzenesulfinic acid. These compounds are key intermediates for synthesizing optically active β-hydroxy-α-amino acid and α,β-diamino acid esters, which are vital for preparing biologically active compounds (Foresti et al., 2003).
  • Derivatives of phenyl tribromomethyl sulfone have been synthesized and evaluated for their potential as novel pesticides, demonstrating the versatility of sulfone derivatives in synthesizing compounds with pesticidal activity (Borys et al., 2012).

Applications in Polymer Science

  • Organosoluble thioether-bridged polyphenylquinoxalines (PPQs) with ultra-high refractive indices and low birefringences have been synthesized. These compounds exhibit good solubility, thermal stability, and optical properties, making them candidates for applications requiring materials with high refractive indices (Li et al., 2010).

Electrochemical Properties

  • Aryl sulfones with strongly electron-withdrawing substituents, including those related to N'-[(4-nitrophenyl)sulfonyl] compounds, have been studied for their electrochemical properties. The electrogenerated radical anions of these compounds exhibit unique reactivity due to the presence of electron-withdrawing groups (Pilard et al., 2001).

Biological Activity

  • Acridine and bis acridine sulfonamides, synthesized from related sulfonamide compounds, have shown effective inhibitory activity against the cytosolic carbonic anhydrase isoforms II and VII. These findings highlight the potential of sulfonamide derivatives in medicinal chemistry and enzyme inhibition (Ulus et al., 2013).

Structural and Spectroscopic Analysis

  • The crystal structure of N-(4-nitrophenyl)-N-phenylsulfonamide has been determined, providing insight into the molecular arrangement and potential interactions of similar compounds. Such structural analyses are crucial for understanding the physical and chemical properties of sulfonamide derivatives (Gomes et al., 1993).

Properties

IUPAC Name

N'-(4-nitrophenyl)sulfonyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S2/c19-15(13-9-24-14-4-2-1-3-12(13)14)16-17-25(22,23)11-7-5-10(6-8-11)18(20)21/h5-9,17H,1-4H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIWTYZRJIEWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(4-nitrophenyl)sulfonyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide
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N'-[(4-nitrophenyl)sulfonyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide
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N'-[(4-nitrophenyl)sulfonyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide
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N'-[(4-nitrophenyl)sulfonyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide
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N'-[(4-nitrophenyl)sulfonyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide
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N'-[(4-nitrophenyl)sulfonyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide

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